Diadenosine diphosphate

Descripción general

Descripción

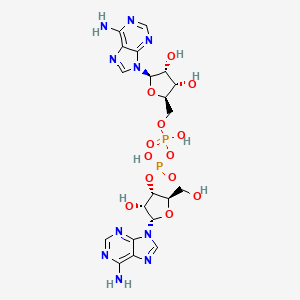

El difosfato de diadenosina es un compuesto dinucleótido polifosfato que consiste en dos moléculas de adenosina conectadas por un puente difosfato. Este compuesto es miembro de la familia más amplia de los dinucleósidos polifosfatos, que son moléculas naturales que se encuentran en varios sistemas biológicos. El difosfato de diadenosina juega un papel en la señalización celular y se ha visto implicado en varios procesos fisiológicos, incluida la regulación del tono vascular y la agregación plaquetaria .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El difosfato de diadenosina se puede sintetizar mediante métodos enzimáticos que implican el uso de enzimas específicas, como la aminoacil-tRNA sintetasa. Esta enzima cataliza la formación de difosfato de diadenosina a partir de trifosfato de adenosina y monofosfato de adenosina en condiciones específicas .

Métodos de producción industrial: La producción industrial de difosfato de diadenosina suele implicar el uso de cromatografía líquida de alta resolución (HPLC) para la purificación. El proceso incluye la extracción del compuesto a partir de fuentes biológicas, seguida de la purificación mediante cromatografía de afinidad, intercambio aniónico y fase inversa .

Análisis De Reacciones Químicas

Tipos de reacciones: El difosfato de diadenosina sufre varias reacciones químicas, incluida la hidrólisis, donde se descompone en monofosfato de adenosina y adenosina. También puede participar en reacciones de fosforilación, donde se añaden grupos fosfato adicionales para formar polifosfatos de orden superior .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que implican difosfato de diadenosina incluyen ácido fosfórico, nucleófilos y enzimas específicas, como las hidrolasas de polifosfato de diadenosina. Estas reacciones suelen ocurrir en condiciones fisiológicas, incluido un pH neutro y una temperatura ambiente .

Productos principales formados: Los principales productos formados a partir de las reacciones del difosfato de diadenosina incluyen monofosfato de adenosina, trifosfato de adenosina y otros polifosfatos de orden superior, como el tetrafosfato de diadenosina y el pentafosfato de diadenosina .

4. Aplicaciones de la Investigación Científica

El difosfato de diadenosina tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Diadenosine diphosphate has a wide range of scientific research applications:

Mecanismo De Acción

El difosfato de diadenosina ejerce sus efectos mediante interacciones con receptores y enzimas específicos. Se une a los receptores purinérgicos en la superficie de las células, lo que lleva a la activación de las vías de señalización intracelular. Estas vías implican la liberación de segundos mensajeros, como el óxido nítrico y la prostaciclina, que median diversas respuestas fisiológicas, incluida la vasodilatación y la inhibición de la agregación plaquetaria . El compuesto también interactúa con las hidrolasas de polifosfato de diadenosina, que lo hidrolizan en monofosfato de adenosina y adenosina .

Compuestos Similares:

Difosfato de adenosina: Similar en estructura, pero consiste en una sola molécula de adenosina con dos grupos fosfato. Desempeña un papel crucial en la transferencia de energía celular y el metabolismo.

Tetrafosfato de diadenosina: Contiene cuatro grupos fosfato y está implicado en las respuestas al estrés y la señalización celular.

Pentafosfato de diadenosina: Contiene cinco grupos fosfato y tiene funciones similares al difosfato de diadenosina, pero con mayor potencia en ciertos procesos biológicos.

Unicidad: El difosfato de diadenosina es único debido a su papel específico en la señalización celular y su capacidad para interactuar con una amplia gama de receptores y enzimas. Su participación tanto en la regulación vascular como en la función plaquetaria lo distingue de otros compuestos similares.

Comparación Con Compuestos Similares

Adenosine diphosphate: Similar in structure but consists of a single adenosine molecule with two phosphate groups. It plays a crucial role in cellular energy transfer and metabolism.

Diadenosine tetraphosphate: Contains four phosphate groups and is involved in stress responses and cellular signaling.

Diadenosine pentaphosphate: Contains five phosphate groups and has similar functions to diadenosine diphosphate but with higher potency in certain biological processes.

Uniqueness: this compound is unique due to its specific role in cellular signaling and its ability to interact with a wide range of receptors and enzymes. Its involvement in both vascular regulation and platelet function distinguishes it from other similar compounds.

Propiedades

Número CAS |

14938-28-4 |

|---|---|

Fórmula molecular |

C20H26N10O13P2 |

Peso molecular |

676.4 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H26N10O13P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(41-19)2-39-44(35,36)43-45(37,38)42-14-7(1-31)40-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20+/m1/s1 |

Clave InChI |

FHISWBUCBBVWGG-SNESVTBZSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H](O[C@@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N |

Key on ui other cas no. |

14938-28-4 |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.